Boratrane vs. Silatrane: Enhanced Hydrolytic Stability Through Covalent N→B Bonding
In a direct head-to-head comparison, boratrane demonstrates significantly higher hydrolytic stability than its silicon analog 1-methylsilatrane, due to the covalent nature of its transannular B–N bond [1]. Quantum chemical calculations and 11B NMR studies further confirm that the B←N dative bond strength is about half that of a purely covalent two-electron bond, which is stronger than the Si←N interaction in silatranes, rendering boratranes more stable than silatranes [2].
| Evidence Dimension | Hydrolytic Stability and Bond Character |
|---|---|
| Target Compound Data | B–N bond: Covalent 'shared' interatomic interaction (AIM theory) |
| Comparator Or Baseline | 1-Methylsilatrane; Si···N bond: 'Intermediate' type interatomic interaction (AIM theory) |
| Quantified Difference | Boratrane B–N bond is covalent and stronger; Silatrane Si···N bond is weaker and of intermediate type. B←N bond strength is approx. half that of a purely covalent two-electron bond, and stronger than Si←N in silatranes. |
| Conditions | High-resolution single-crystal X-ray diffraction, B3LYP/6-311+G(d) DFT calculations, and 11B NMR spectroscopy |
Why This Matters
Procurement decisions for applications in aqueous or protic environments require boratrane for its superior cage integrity, ensuring predictable performance and avoiding premature hydrolysis observed in silatranes.
- [1] Korlyukov AA, Lyssenko KA, Antipin MY, Kirin VN, Chernyshev EA, Knyazev SP. Experimental and theoretical study of the transannular intramolecular interaction and cage effect in the atrane framework of boratrane and 1-methylsilatrane. Inorganic Chemistry. 2002;41(20):5043-5051. View Source
- [2] Sun XY, Zhu JC, Wu HJ, Jiang LJ, Wu GL, Wu YX, et al. 11B NMR and quantum chemistry studies of boratrane compounds. Science China Chemistry. 1986;(12):1261-1266. View Source
